molecular formula C18H18ClN3 B14917293 2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile

2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile

Cat. No.: B14917293
M. Wt: 311.8 g/mol
InChI Key: SHGBJECDQJYJJO-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzylpiperazine moiety attached to a chlorobenzonitrile core, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile typically involves the reaction of 4-benzylpiperazine with 6-chlorobenzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile exerts its effects is primarily through its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives
  • 1-(4-Benzylpiperazin-1-yl)-1-(2-(4-bromophenyl)hydrazono)propan-2-one

Uniqueness

2-(4-Benzylpiperazin-1-yl)-6-chlorobenzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a benzylpiperazine moiety with a chlorobenzonitrile core is less common compared to other piperazine derivatives, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C18H18ClN3

Molecular Weight

311.8 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-chlorobenzonitrile

InChI

InChI=1S/C18H18ClN3/c19-17-7-4-8-18(16(17)13-20)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8H,9-12,14H2

InChI Key

SHGBJECDQJYJJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)Cl)C#N

Origin of Product

United States

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